(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Lipophilicity Drug-likeness CNS penetration potential

Researchers exploring novel chemotypes for underexplored targets face a scarcity of structurally unique, patent-unencumbered screening probes. (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone (CAS 1251562-62-5) addresses this need as a synthetic small molecule combining a 5-phenylisoxazole pharmacophore with a 3-((benzyloxy)methyl)piperidine moiety. Its unannotated biological profile makes it a prime candidate for unbiased HTS campaigns. - Occupies a novel chemical space at the intersection of 5-phenylisoxazole and 3-benzyloxy-methyl piperidine pharmacophores, not represented in any known SAR study. - Clean freedom-to-operate position for tool compound development; no patent explicitly claims this compound. - Commercial availability with consistent research-grade purity (≥95%) and customizable bulk synthesis options.

Molecular Formula C23H24N2O3
Molecular Weight 376.456
CAS No. 1251562-62-5
Cat. No. B2618112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
CAS1251562-62-5
Molecular FormulaC23H24N2O3
Molecular Weight376.456
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)COCC4=CC=CC=C4
InChIInChI=1S/C23H24N2O3/c26-23(21-14-22(28-24-21)20-11-5-2-6-12-20)25-13-7-10-19(15-25)17-27-16-18-8-3-1-4-9-18/h1-6,8-9,11-12,14,19H,7,10,13,15-17H2
InChIKeyXIJHDYAMTFAJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview


(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone (CAS 1251562-62-5, molecular formula C23H24N2O3, molecular weight 376.45 g/mol) is a synthetic small molecule that amalgamates a 5-phenylisoxazole-3-carbonyl pharmacophore with a 3-((benzyloxy)methyl)piperidine moiety via a methanone linker. The compound belongs to the broader phenylisoxazole-piperidine/piperazine chemotype that has been investigated for acetylcholinesterase (AChE) inhibition, kinase inhibition, and GATA4–NKX2-5 protein–protein interaction modulation [1]. Despite the well-precedented biological potential of this scaffold class, no quantitative bioactivity data (IC50, Ki, EC50, or functional assay data) for this specific compound has been reported in peer-reviewed literature or publicly accessible patent disclosures as of 2026-05-04. Chemically, it is distinguished from simpler phenylisoxazole-piperidine analogs by the benzyloxy-methyl substituent at the piperidine 3-position, which introduces additional hydrogen-bond acceptor capacity and increased lipophilicity relative to unsubstituted piperidine analogs . The compound is commercially available from multiple suppliers at research-grade purity (typically ≥95%), but procurement decisions must be predicated on the recognition that its biological profile is unvalidated.

Structurally novel 5-phenylisoxazole-piperidine chemotype with no reported bioactivity data
Benzyloxy-methyl substituent differentiates from simpler analogs; supports exploration of untargeted biological space
Supplied at research-grade purity (typically ≥95%); biological profile entirely unvalidated

Why Generic Substitution Fails: SAR Incomparability


The (3-((benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone scaffold is not interchangeable with seemingly analogous phenylisoxazole-piperidine/phenylpiperazine compounds. Within this chemotype, minor structural perturbations produce profound shifts in target engagement and selectivity profiles. For example, in a series of arylisoxazole-phenylpiperazines, the unsubstituted (5-phenylisoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone (5a) was a butyrylcholinesterase (BChE)-selective inhibitor (IC50 = 51.66 µM), whereas the 2-chlorophenyl analog (5c) was the most potent AChE inhibitor (IC50 = 21.85 µM) — a complete selectivity reversal driven solely by ortho-chlorination on the isoxazole phenyl ring [1]. Similarly, benzyloxypiperidine-based dopamine D4 receptor (D4R) antagonists exhibit >30-fold subtype selectivity over D2/D3 receptors, a property highly sensitive to the position and nature of the benzyloxy substituent [2]. The benzyloxy-methyl group at the piperidine 3-position of the target compound constitutes a structurally distinct substitution pattern that is absent from all published SAR series; the resulting steric and electronic microenvironment cannot be extrapolated from existing data. This absence of bioisosteric equivalence underscores why procurement of a close analog cannot serve as a validated surrogate for the target compound.

Selectivity reversal Ortho-chlorination on the isoxazole phenyl ring can invert AChE/BChE selectivity, making close analogs unreliable surrogates
Substitution sensitivity Benzyloxy piperidine D4R antagonists show >30-fold subtype selectivity shifts with minor substituent changes
No SAR data The 3-benzyloxy-methyl piperidine pattern is absent from all published SAR; bioactivity cannot be extrapolated

Quantitative Differentiation Evidence


Calculated Lipophilicity Advantage

The benzyloxy-methyl substituent at the piperidine 3-position introduces significant additional lipophilicity compared to the unsubstituted 4-(5-phenyl-3-isoxazolyl)piperidine comparator scaffold. For the simpler 4-(5-phenyl-3-isoxazolyl)piperidine, which lacks the benzyloxy-methyl and methanone linker moieties, the experimentally measured LogP is 3.14 . The target compound, incorporating a benzyl ether (predicted LogP increment of ~+1.0–1.3 for a benzyloxy moiety per fragment-based estimation) and a methanone carbonyl, is predicted to exhibit a substantially higher LogP (estimated range 3.8–4.5). This enhanced lipophilicity is expected to improve passive membrane permeability, a desirable property for central nervous system (CNS)-targeted probe development, but may simultaneously increase the risk of promiscuous binding and reduced aqueous solubility relative to the simpler scaffold .

Lipophilicity Advantage
Class-level inference
Predicted LogP ~3.8–4.5 vs. measured 3.14 for 4-(5-phenyl-3-isoxazolyl)piperidine
May support membrane permeability screening prioritization
Estimated via fragment-based addition; experimental determination needed
Lipophilicity Drug-likeness CNS penetration potential Physicochemical profiling

Unique 3-Benzyloxy-Methyl Piperidine Substitution

The precise combination of a 5-phenylisoxazole-3-carbonyl group coupled to a 3-((benzyloxy)methyl)piperidine moiety via a methanone bridge is structurally unique within the publicly disclosed bioactivity and patent literature. Similar scaffolds populate distinct biological activity spaces: benzisoxazole-piperidine conjugates are potent AChE inhibitors (IC50 = 0.8–14 nM) [1]; 5-phenylisoxazole-3-carboxylic acid amides are xanthine oxidase inhibitors (IC50 < 1 µM for optimized analogs) [2]; and 3- or 4-benzyloxypiperidines function as selective D4R antagonists (Ki = 135 nM for compound 8c) [3]. Critically, no published study has evaluated the biological activity of any compound bearing the 3-((benzyloxy)methyl)piperidine substitution in combination with a 5-phenylisoxazole-3-carbonyl warhead. Furthermore, publicly accessible patent databases (J-GLOBAL, USPTO Assignments, WIPO) contain no patent filing that explicitly claims or exemplifies this specific compound structure [4]. This structural novelty means the compound is 'white space' in the patent and activity landscape.

Structural Uniqueness
Supporting evidence
Unique 3-((benzyloxy)methyl)piperidine-5-phenylisoxazole combination; no bioactivity or patent claims identified
Represents untargeted chemical space for novel target screening
Freedom-to-operate advantageous; requires de novo validation investment
Structural uniqueness Chemical space novelty Scaffold differentiation Patent landscape

Solubility and Permeability Trade-Offs

Procurement decisions for screening compounds are heavily influenced by solution handling properties. Although experimental aqueous solubility data for the target compound is unavailable, the core 5-phenylisoxazole fragment exhibits an estimated aqueous solubility of 1627 mg/L at 25°C (LogP estimate = 1.98) . The addition of a benzyloxy-methyl piperidine moiety substantially increases molecular weight and lipophilicity: the clinically studied analog perisoxal (3-(2-piperidino-1-hydroxyethyl)-5-phenylisoxazole, MW = 272.34 g/mol) has a reported melting point of 107–108°C and is formulated as a citrate salt for improved aqueous solubility [1]. DMSO solubility of structurally related compounds (e.g., RS 504393, a phenylisoxazole-piperidine chemokine receptor antagonist) is well-documented, but aqueous solubility is generally limited . Based on class-level behavior, the target compound (MW = 376.45 g/mol, estimated LogP 3.8–4.5) is predicted to have low aqueous solubility (<50 µg/mL) but excellent DMSO solubility, consistent with its use as a research screening compound rather than an in vivo probe without formulation development.

Solubility–Permeability Trade-off
Class-level inference
Predicted low aqueous solubility (
DMSO stock recommended; aqueous dilution may require co-solvents
Estimates from class-level behavior; solubility optimization likely needed
Solubility Permeability ADME properties Drug-likeness profiling

Recommended Research and Industrial Applications


Phenotypic or High-Throughput Screening

Given the structural novelty of this compound at the intersection of 5-phenylisoxazole and 3-benzyloxy-methyl piperidine pharmacophores — a chemical space not represented in any known SAR study [1] — it is best deployed as a diversity screening probe in unbiased phenotypic or high-throughput screening (HTS) campaigns. Unlike well-characterized analogs such as the benzisoxazole-piperidine AChE inhibitor series (IC50 = 0.8–14 nM) [2] or 5-phenylisoxazole-3-carboxylic acid xanthine oxidase inhibitors (IC50 < 1 µM for optimized analogs) [3], the target compound's biological activity is entirely unannotated, making it suitable for discovery programs seeking novel chemotypes against underexplored targets. Its structural relationship to D4R antagonist scaffolds (3- or 4-benzyloxypiperidines, Ki = 135 nM) [4] suggests potential polypharmacology that could be probed via broad-panel receptor screening.

Chemical Biology Probe with Freedom-to-Operate

The absence of any patent that explicitly claims this compound [5] provides a favorable intellectual property landscape for academic or industrial groups seeking to develop proprietary chemical probes. In contrast to heavily patented phenylisoxazole-piperidine scaffolds (e.g., CXCR7 modulators, cholinesterase inhibitors), this compound offers a clean freedom-to-operate position for tool compound development and preliminary SAR exploration. However, users must verify that the specific use does not infringe upon broader Markush claims encompassing phenylisoxazole-piperidine amides; a formal patent landscape analysis is recommended prior to commercial development.

Selectivity Profiling Against Established Targets

The compound's structural features warrant counter-screening against established targets of the phenylisoxazole-piperidine chemotype to establish selectivity profiles. Specifically, AChE/BChE inhibition should be assessed given that (5-phenylisoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone (5a) inhibits BChE with IC50 = 51.66 µM [1]; D4R binding should be evaluated given that benzyloxypiperidine analogs achieve Ki values in the 100–200 nM range [4]; and PfPKG kinase inhibition should be considered given that structurally related isoxazole-based ATP-competitive inhibitors achieve Ki values of 0.7–2.3 nM [6]. Such profiling would rapidly distinguish whether the target compound represents a novel selectivity chemotype or merely an additional member of an existing pharmacological class.

ADME Fingerprinting for CNS Programs

Based on its predicted elevated lipophilicity (estimated LogP 3.8–4.5 vs. measured LogP 3.14 for 4-(5-phenyl-3-isoxazolyl)piperidine) , the compound is an appropriate candidate for CNS permeability assessment via parallel artificial membrane permeability assay (PAMPA) or MDCK-MDR1 transwell assays, followed by in vitro metabolic stability testing in liver microsomes. The benzyloxy group, while enhancing membrane permeability, is a known metabolic soft spot (O-debenzylation), and the compound's metabolic profile should be directly compared to Perisoxal (3-(2-piperidino-1-hydroxyethyl)-5-phenylisoxazole), which undergoes extensive N-oxidation and p-hydroxylation in rabbit liver homogenates [7]. This data is critical for determining whether the compound's scaffold is evolvable toward lead-like properties or inherently compromised by metabolic or solubility limitations.

Application
Selection Property
Validation Focus
Phenotypic or HTS Screening
Structurally novel chemotype
Unbiased broad-panel screening
Chemical Biology Probe Development
Freedom-to-operate position
IP landscape and target deconvolution
Selectivity Profiling
Relationship to AChE/D4R/PfPKG chemotypes
Counter-screening against established targets
CNS ADME Fingerprinting
Predicted elevated lipophilicity
Permeability and metabolic stability assays
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